

Comparative analysis of the safety profiles of different HIV entry inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Safety Analysis of HIV Entry Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of approved and late-stage HIV entry inhibitors, supported by clinical trial data. The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these antiretroviral agents.

Introduction to HIV Entry Inhibitors

HIV entry into host CD4+ T-cells is a multi-step process involving the viral envelope glycoproteins gp120 and gp41, and host cell receptors CD4 and a coreceptor (either CCR5 or CXCR4). Entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages, offering a crucial therapeutic option, particularly for patients with multidrug-resistant HIV-1.^{[1][2]} This guide focuses on the safety profiles of five key entry inhibitors: Enfuvirtide, Maraviroc, Ibalizumab, Fostemsavir, and the first-in-class capsid inhibitor, Lenacapavir.

Comparative Safety Profiles: Clinical Trial Data

The following table summarizes the key safety findings from major clinical trials for each HIV entry inhibitor. The data presented highlights the incidence of common and serious adverse events (AEs), providing a quantitative basis for comparison.

Drug (Trade Name)	Mechanism of Action	Pivotal Clinical Trial(s)	Common Adverse Events (≥5% incidence)	Serious Adverse Events (SAEs) & Discontinuation Rates
Enfuvirtide (Fuzeon)	Fusion Inhibitor	TORO 1 & 2	Injection site reactions (98%), Diarrhea, Nausea, Fatigue. [3] [4]	Increased rate of bacterial pneumonia; Hypersensitivity reactions (<1%); Discontinuation due to AEs was 8.9% in the enfuvirtide group vs 3.6% in the control group. [3]
Maraviroc (Selzentry)	CCR5 Co-receptor Antagonist	MOTIVATE 1 & 2	Upper respiratory tract infections, Cough, Pyrexia, Rash, Dizziness, Abdominal pain. [5] [6]	Boxed warning for hepatotoxicity (though rates not significantly higher than placebo in trials); Cardiovascular events (including myocardial ischemia and infarction); Discontinuation due to AEs was 5%. [5] [7]
Ibalizumab (Trogarzo)	Post-attachment Inhibitor (CD4-directed)	TMB-301	Diarrhea (20%), Dizziness (8%), Nausea (5%), Rash (5%). [8] [9] [10]	Immune Reconstitution Inflammatory Syndrome (IRIS) was the primary drug-related

SAE;
Discontinuation
due to AEs
occurred in 13%
of patients, with
10% of these
being deaths
unrelated to the
drug.[8][9]

Fostemsavir
(Rukobia)

Attachment
Inhibitor (gp120-
directed)

BRIGHT

Nausea was the
most common
AE. Other
common AEs
included
diarrhea,
headache, and
fatigue.[11][12]

Elevations in
liver enzymes (in
patients with
HBV/HCV co-
infection), QTc
prolongation,
IRIS.
Discontinuation
due to AEs was
7%.[11][13]

Lenacapavir
(Sunlenca)

Capsid Inhibitor

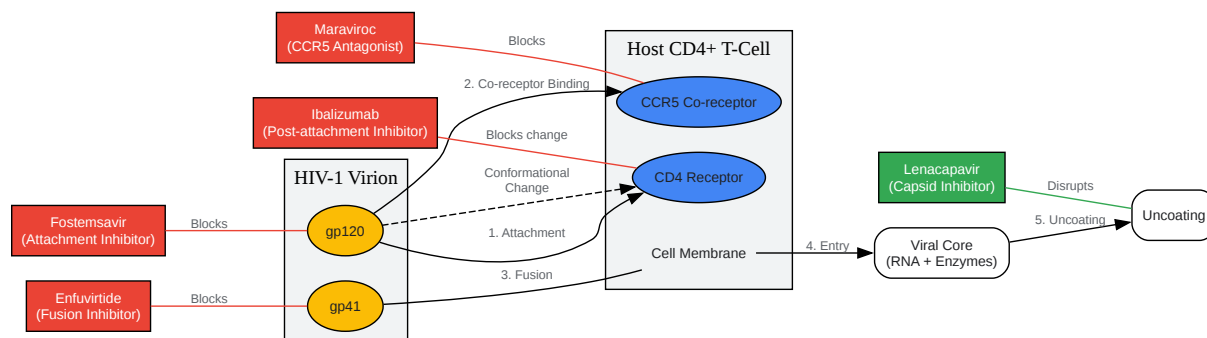
CAPELLA

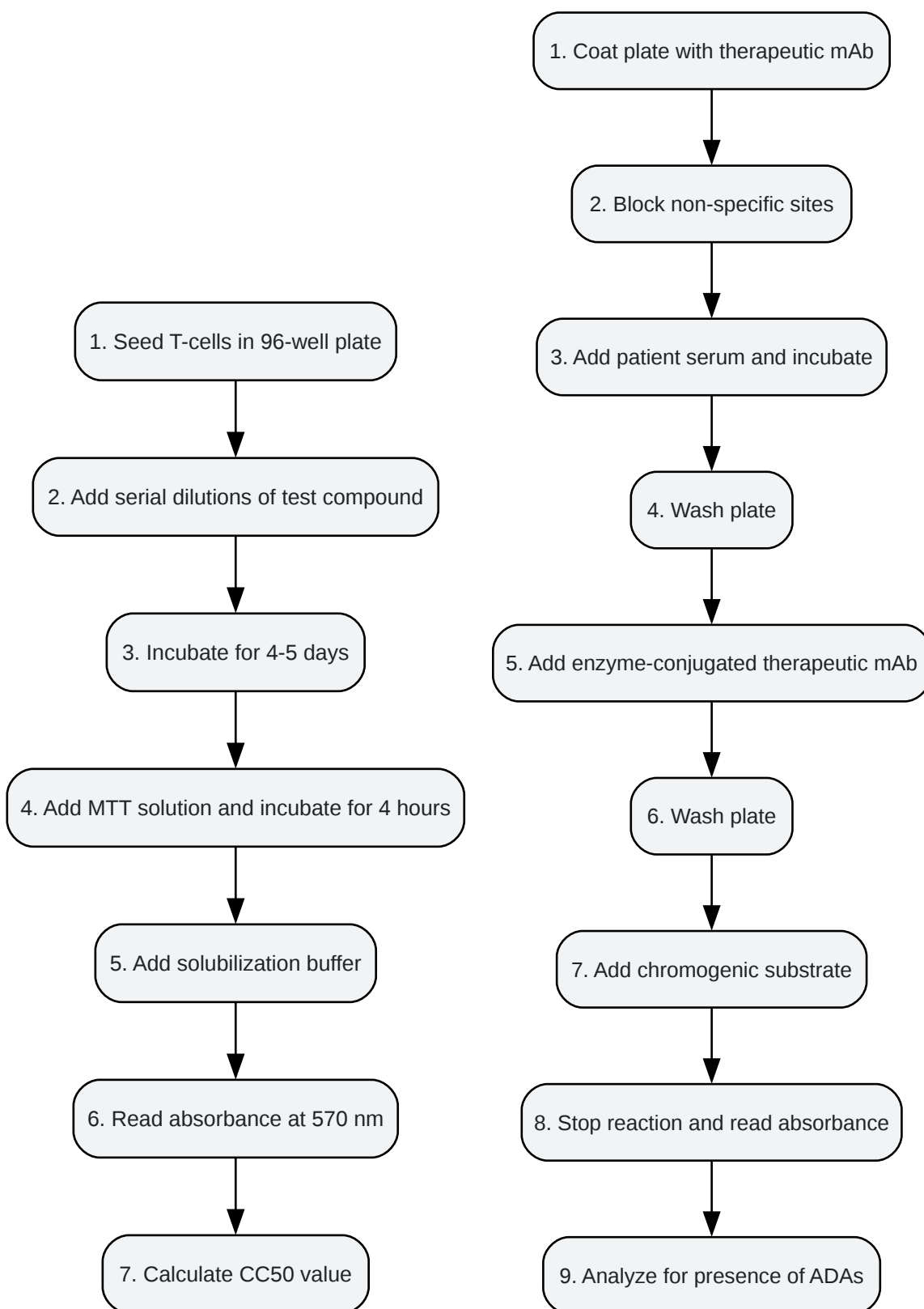
Injection site
reactions (63%),
Nausea (13%),
Diarrhea (13%).
[14][15]

IRIS; No serious
adverse events
were deemed
related to
lenacapavir.[15]
[16]

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which these entry inhibitors block HIV from entering host cells.





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- To cite this document: BenchChem. [Comparative analysis of the safety profiles of different HIV entry inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673588#comparative-analysis-of-the-safety-profiles-of-different-hiv-entry-inhibitors]

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